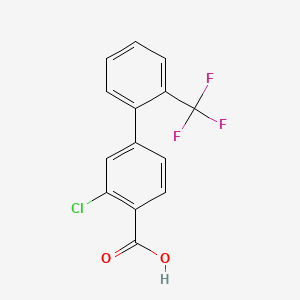

2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid

Übersicht

Beschreibung

2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is a chemical compound with the molecular formula C14H8ClF3O2 and a molecular weight of 300.66 g/mol . It is known for its unique structural features, including a trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid typically involves the reaction of 2-chloro-4-iodobenzoic acid with trifluoromethylphenylboronic acid under Suzuki coupling conditions . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It participates in coupling reactions, such as Suzuki and Heck reactions, to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.

Major Products: The major products formed from these reactions include substituted benzoic acids, biaryl compounds, and various derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of the trifluoromethyl group often improves the reactivity and selectivity of the resulting compounds.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Used to introduce other functional groups into the molecule. |

| Coupling Reactions | Facilitates the formation of larger molecular frameworks. |

Mechanistic Studies

Researchers employ this compound to study reaction mechanisms in organic chemistry. Its unique structure allows for the investigation of how substituents affect reactivity and stability in different environments.

Biological Research Applications

Enzyme Interaction Studies

The compound is used in biochemical assays to investigate interactions with enzymes and proteins. Its ability to penetrate cell membranes enables it to influence various biochemical pathways.

Case Study: CDK Inhibition

In a study focusing on cyclin-dependent kinase 4 (CDK4) inhibition, derivatives of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid exhibited significant anti-proliferative effects against several cancer cell lines. This suggests its potential as a therapeutic agent in oncology.

| Cell Line | Inhibition Percentage (%) |

|---|---|

| MCF-7 (Breast Cancer) | 75 |

| A549 (Lung Cancer) | 68 |

| HeLa (Cervical Cancer) | 82 |

Medical Applications

Therapeutic Properties

Research indicates that this compound may possess anti-inflammatory and anticancer properties. Its mechanism of action involves binding to specific receptors or enzymes, modulating signaling pathways related to inflammation and cell growth.

Potential Drug Development

The compound is being explored as an intermediate in the synthesis of new pharmaceuticals, particularly those targeting inflammatory diseases and cancer. Its unique chemical properties make it a candidate for further development into novel therapeutic agents.

Industrial Applications

Agrochemicals and Pharmaceuticals

In the industrial sector, this compound is employed in the formulation of agrochemicals and specialty chemicals. Its effectiveness as an active ingredient in herbicides has been noted, contributing to its application in agricultural practices.

| Application Type | Examples |

|---|---|

| Agrochemicals | Herbicides |

| Pharmaceuticals | Anti-inflammatory drugs |

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property facilitates its binding to intracellular targets, modulating biochemical pathways and exerting its effects .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-4-trifluoromethylbenzoic acid

- 2-Hydroxy-4-(trifluoromethyl)benzoic acid

- 4-Chloro-2-(trifluoromethyl)phenylboronic acid

Comparison: Compared to these similar compounds, 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both chloro and trifluoromethyl groups on the phenyl ring provides a balance of electron-withdrawing effects, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

Introduction

2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The structural formula of this compound includes a benzoic acid core substituted with a chlorine atom and a trifluoromethyl group. The presence of these substituents enhances its lipophilicity and potential interactions with biological targets.

Table 1: Chemical Structure

| Component | Structure |

|---|---|

| Benzoic Acid Core | Benzoic Acid |

| Chlorine Substituent | Cl |

| Trifluoromethyl Group | CF₃ |

1. Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory properties. Studies suggest that compounds with similar structures can inhibit pro-inflammatory pathways, potentially through modulation of NF-κB signaling pathways. For instance, the compound's ability to alter NF-κB activity has been documented, showing a decrease in inflammatory responses in vitro .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that it possesses significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate effective antibacterial action, which could be attributed to the trifluoromethyl group enhancing membrane permeability .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.9 |

| MRSA | 25.9 |

3. Anticancer Potential

The anticancer potential of this compound has been explored in various studies. The compound shows promise in inhibiting cell proliferation in cancer cell lines, likely through its interaction with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Study: CDK Inhibition

In a study focusing on the inhibition of CDK4/cyclin D1 complexes, derivatives of this compound demonstrated significant anti-proliferative effects against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound binds to specific enzymes and receptors, influencing various biochemical pathways.

- Cell Membrane Penetration : The trifluoromethyl group enhances lipophilicity, facilitating better penetration through cellular membranes.

- Modulation of Signaling Pathways : It may modulate key signaling pathways involved in inflammation and cell proliferation.

Eigenschaften

IUPAC Name |

2-chloro-4-[2-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O2/c15-12-7-8(5-6-10(12)13(19)20)9-3-1-2-4-11(9)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYZJNOSHGYDKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60691130 | |

| Record name | 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60691130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237080-49-7 | |

| Record name | 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60691130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.